For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Veratrosine
Introduction
Veratrosine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, including Veratrum nigrum, Veratrum dahuricum, and Veratrum californicum.[][2][3][4] As a member of the vast family of Veratrum alkaloids, it has garnered significant interest within the scientific community for its diverse and potent biological activities.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of Veratrosine, with a particular focus on its mechanism of action as an inhibitor of the Hedgehog signaling pathway. Detailed experimental methodologies and data are presented to support its potential application in biomedical research and drug development.
Chemical Structure and Physicochemical Properties
Veratrosine is structurally characterized as a glycoside of veratramine, consisting of the steroidal alkaloid aglycone, veratramine, linked to a β-D-glucopyranoside moiety.[][5] This structure is fundamental to its biological interactions and properties.
1.1. Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[] |
| Formal Name | (3β,23β)-14,15,16,17-tetradehydro-23-hydroxyveratraman-3-yl, β-D-glucopyranoside[5] |
| CAS Number | 475-00-3[][2][5] |
| Synonyms | Veratramine 3-glycoside, Veratramine 3-O-glucoside, Veratramine-beta-D-glucoside[][5][6] |
| InChI Key | WXQHVBNTINGJJR-NIFRNHPISA-N[][5] |
1.2. Physicochemical Data
The following table summarizes the key physicochemical properties of Veratrosine.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₄₉NO₇ | [][2][5] |
| Molecular Weight | 571.75 g/mol | [][3] |
| Appearance | Powder, Off-white to yellow solid | [][2][7] |
| Melting Point | 242-243 °C (decomposes) | [] |
| Solubility | Insoluble in water. Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [][3][5] |
| Purity | Typically ≥98% | [][5] |
| Storage (Solid) | Store at -20°C for long-term stability (≥ 4 years). | [5][6] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [2][6] |
Biological Activity and Mechanism of Action
Veratrosine exhibits a range of biological effects, including antitumor, antiplatelet, and antihypertensive activities.[5][8] Its most well-characterized mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation that is often aberrantly activated in various cancers.[4][9][10]
2.1. Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a critical role in tissue patterning during embryonic development. Its uncontrolled activation in adults is linked to the development and progression of cancers such as basal cell carcinoma and acute myeloid leukemia.[9]
Veratrosine exerts its inhibitory effect by directly binding to Smoothened (Smo), a seven-transmembrane protein that is a core component of the Hh pathway.[9] In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits Smo activity. When a Hedgehog ligand (like Sonic Hedgehog, Shh) binds to PTCH, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus to regulate target gene expression. Veratrosine's binding to Smo prevents this activation cascade, effectively silencing the pathway downstream.[9] This makes it a compound of significant interest for cancer therapeutics.[4]
2.2. Other Biological Activities
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Antitumor Activity: Veratrosine has demonstrated cytotoxic activity against various human tumor cell lines, including lung (A549), pancreatic (PANC-1, SW1990), and small cell lung cancer (NCI-H249) cells.[8]
-
Antiplatelet Aggregation: At a concentration of 1 mg/ml, Veratrosine inhibits the aggregation of rabbit platelets induced by arachidonic acid.[5]
-
Antihypertensive Effects: In murine models, Veratrosine administered at doses of 1.5 and 4.5 µmol/kg was shown to decrease systolic blood pressure increases induced by angiotensin II.[5]
-
DNA Damage: Administration of Veratrosine at doses of 0.25 and 2.5 µmol/kg has been shown to induce DNA damage in the cerebellum and cerebral cortex of mice.[5]
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize the biological activity of Veratrosine.
3.1. Hedgehog Signaling Pathway Reporter Assay
This protocol is based on the methodology used to demonstrate Veratrosine's inhibition of Hh signaling in NIH/3T3 cells.[5]
Objective: To quantify the inhibitory effect of Veratrosine on the Hedgehog signaling pathway by measuring the activity of a Gli-responsive luciferase reporter.
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Sonic Hedgehog (Shh) conditioned media or a Smoothened agonist (e.g., SAG).
-
Veratrosine stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected NIH/3T3 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Veratrosine in culture media. The final concentration cited to produce inhibition is 8 µM.[5] Also prepare vehicle control (DMSO) wells.
-
Pathway Activation: Following a brief pre-incubation with Veratrosine (e.g., 1 hour), add Shh-conditioned media or SAG to the wells to activate the Hh pathway. Maintain appropriate negative (no activator) and positive (activator + vehicle) controls.
-
Incubation: Incubate the plate for an additional 48 hours at 37°C and 5% CO₂.
-
Lysis and Luciferase Measurement:
-
Aspirate the media from the wells and wash once with phosphate-buffered saline (PBS).
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II and reading on a luminometer.
-
Subsequently, measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent and reading again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition by comparing the normalized luciferase activity in Veratrosine-treated wells to the positive control wells.
-
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Veratrosine | CAS:475-00-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Veratrosine | Platelet aggregation | TargetMol [targetmol.com]
- 7. VERATROSINE | 475-00-3 [chemicalbook.com]
- 8. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 10. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
